H-Glu-Tyr-Glu-OH
Overview
Description
H-Glu-Tyr-Glu-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
The method of activated ethers was used to synthesize a polypeptide containing the -Glu-Tyr sequence, and with an average molecular weight (M av) of ∼4000 . Increasing the amount of triethylamine in the polycondensation reaction failed to lead to an increase in M av .Molecular Structure Analysis
The molecular weight of H-Glu-Tyr-Glu-OH is 439.42 . Its formula is C19H25N3O9 .Chemical Reactions Analysis
The method of activated ethers was used to synthesize a polypeptide containing the -Glu-Tyr sequence . Increasing the amount of triethylamine in the polycondensation reaction failed to lead to an increase in M av .Physical And Chemical Properties Analysis
H-Glu-Tyr-Glu-OH is a polypeptide with a molecular weight of 439.42 and a formula of C19H25N3O9 .Scientific Research Applications
Hydrogen Bond Structures in Proteins
- Carboxylic groups (COOH) of amino acids like Asp and Glu in proteins are key components in enzymatic reactions. A study delved into the correlation between hydrogen-bond structures and the C=O stretching frequencies of these groups, providing a theoretical basis for interpreting infrared bands of carboxylic groups in proteins. This is crucial for understanding reaction mechanisms in proteins containing Glu (as in H-Glu-Tyr-Glu-OH) (Takei, Takahashi, & Noguchi, 2008).
Esterase Properties of Polypeptides
- Research has explored the catalytic properties of polypeptides containing tyrosine and glutamic acid residues in relation to the hydrolysis of p-nitrophenyl acetate. It was discovered that certain polypeptides catalyze this hydrolysis, exhibiting enzyme-like characteristics. The structure of these polypeptides and their catalytic activity were examined, revealing insights into the role of tyrosine and glutamic acid in such reactions (Shibnev, Ismoilov, Khalikov, & Lakizova, 1979).
Proton Transfer and Polarizability in Proteins
- The study of hydrogen bonds formed between tyrosine and lysine, and between glutamic acid and lysine in proteins, has been conducted using infrared spectroscopy. This research provides insight into the dynamics of these hydrogen bonds in various systems, contributing to the understanding of proton transport mechanisms in biological processes (Kristof & Zundel, 1980).
Genetically Controlled Regulation of Immune Responses
- The role of tyrosine in peptides like Glu, Ala, Tyr was studied to understand its impact on helper and suppressor responses in the immune system. This research aids in understanding how short sequences of tyrosine influence immune responses, contributing to the field of immunology and the study of polypeptides (Schwartz et al., 1976).
Role in Enzymatic Catalysis
- A study focused on human beta-glucuronidase, identifying Glu as a key residue involved in catalysis. This research sheds light on the structural and functional aspects of enzymes, especially those involving glutamic acid residues, and their role in biochemical reactions (Islam et al., 1999).
NMR Studies in Peptides
- The 13C NMR chemical shifts of amino acid residues were measured in solutions of linear tetrapeptides, including those containing Glu and Tyr. This study contributes to the field of NMR spectroscopy and its application in studying the structure and dynamics of peptides (Richarz & Wüthrich, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O9/c20-12(5-7-15(24)25)17(28)22-14(9-10-1-3-11(23)4-2-10)18(29)21-13(19(30)31)6-8-16(26)27/h1-4,12-14,23H,5-9,20H2,(H,21,29)(H,22,28)(H,24,25)(H,26,27)(H,30,31)/t12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJFSLQVMGYQEL-IHRRRGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-Tyr-Glu-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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